

# Application Notes and Protocols: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

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## Compound of Interest

**Compound Name:** 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

**Cat. No.:** B1355225

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**Audience:** Researchers, scientists, and drug development professionals.

**Introduction:** 1-(2-Tetrahydrofuroyl)piperazine is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its structure, containing both a piperazine and a tetrahydrofuroyl moiety, makes it a valuable intermediate for creating more complex molecules with potential pharmacological activities.<sup>[1]</sup> The compound is also known as an impurity of Terazosin (Terazosin EP Impurity N).<sup>[2]</sup> The hydrobromide salt enhances solubility in polar solvents and can improve the stability and bioavailability of the final compound.<sup>[3]</sup> This document outlines the common synthetic routes and detailed protocols for the preparation of 1-(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt.

## Physicochemical Properties

A summary of the key physicochemical properties for the free base and its hydrobromide salt is presented below.

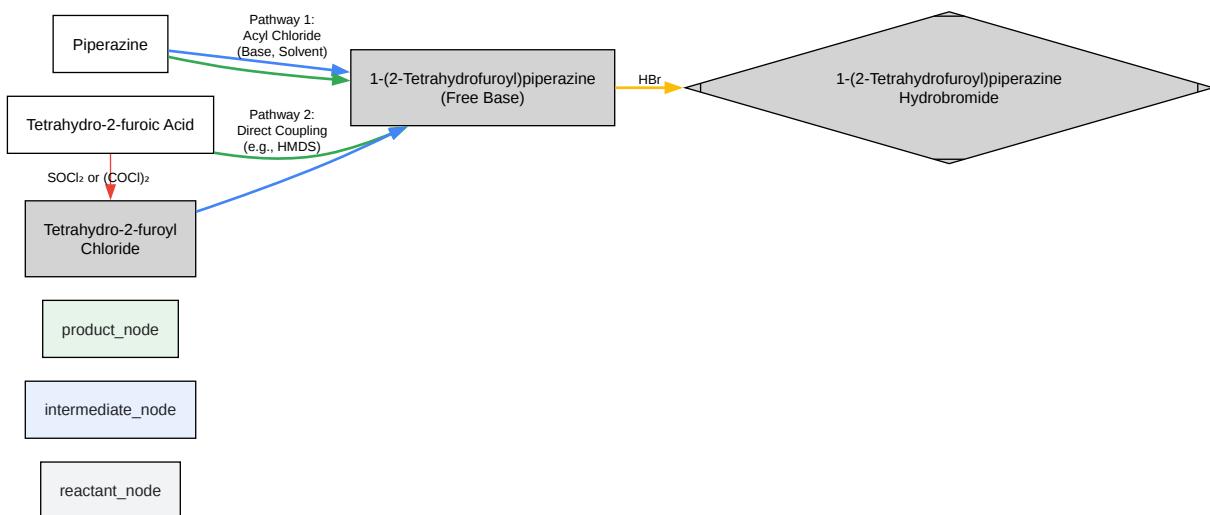
Property	1-(2-Tetrahydrofuroyl)piperazine (Free Base)	1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
CAS Number	63074-07-7 <a href="#">[1]</a>	63590-62-5
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> · xHBr
Molecular Weight	184.24 g/mol <a href="#">[1]</a>	265.15 g/mol (as HBr salt) <a href="#">[3]</a>
Appearance	Colorless to yellow viscous liquid <a href="#">[4]</a>	White to off-white crystalline solid <a href="#">[3]</a>
Boiling Point	140 °C @ 1.5 mmHg <a href="#">[2]</a>	386.4 °C at 760 mmHg <a href="#">[5]</a>
Melting Point	Not Applicable	152-160 °C <a href="#">[5]</a> or 103-107 °C
Solubility	Fully miscible in water <a href="#">[4]</a>	Soluble in polar solvents <a href="#">[3]</a>
IUPAC Name	oxolan-2-yl(piperazin-1-yl)methanone <a href="#">[6]</a>	piperazin-1-yl(tetrahydrofuran-2-yl)methanone;hydrobromide <a href="#">[5]</a>

## Synthetic Pathways and Methodologies

The synthesis of 1-(2-Tetrahydrofuroyl)piperazine primarily involves the formation of an amide bond between the piperazine ring and the tetrahydrofuroyl group.[\[1\]](#) This can be achieved through two main strategies:

- **Acylation with an Activated Carboxylic Acid Derivative:** The most common method involves the acylation of piperazine with an activated form of 2-tetrahydrofuroic acid, such as 2-tetrahydrofuroyl chloride.[\[1\]](#)[\[4\]](#) This is a classic nucleophilic acyl substitution (Schotten-Baumann type reaction).[\[7\]](#)
- **Direct Amide Coupling:** This approach directly couples 2-tetrahydrofuroic acid with piperazine using a coupling agent to activate the carboxylic acid.[\[1\]](#)[\[8\]](#)

Once the free base is synthesized and purified, it can be converted to the hydrobromide salt by treatment with hydrogen bromide.[\[5\]](#)



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Caption: General synthetic pathways to **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**.

# Comparison of Synthesis Protocols for Free Base

Parameter	Protocol 1: Acyl Chloride Method	Protocol 2: Direct Amide Coupling
Reactants	Piperazine, Tetrahydro-2-furoyl chloride	Piperazine, Tetrahydro-2-furoic acid
Key Reagent	N/A (Activated starting material)	Hexamethyldisilazane (HMDS) [4]
Base	Inorganic (e.g., NaOH, K <sub>2</sub> CO <sub>3</sub> ) or Organic (e.g., Et <sub>3</sub> N)[4][7]	Not explicitly required with HMDS
Temperature	Typically 0 °C to Room Temperature[7]	110 °C[4]
Reaction Time	1-16 hours (typical for Schotten-Baumann)[7]	8 hours[4]
Yield	Generally high	93%[4]
Notes	Requires prior synthesis of the acid chloride.[9] The reaction is often fast and efficient.[7]	A one-pot procedure from the carboxylic acid.[4] High temperature required.

## Experimental Protocols

### Protocol 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Acyl Chloride

This protocol is based on the general Schotten-Baumann reaction conditions for the acylation of amines.[4][7] It involves the reaction of piperazine with pre-synthesized tetrahydro-2-furoyl chloride.

#### Materials:

- Piperazine
- Tetrahydro-2-furoyl chloride
- Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

- Base (e.g., Triethylamine ( $\text{Et}_3\text{N}$ ) or aqueous Sodium Hydroxide (NaOH))
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Magnetic stirrer and stir bar
- Round-bottom flask
- Addition funnel
- Separatory funnel

**Procedure:**

- In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base (e.g.,  $\text{Et}_3\text{N}$ , 2.2 eq) in DCM. If using an aqueous base like NaOH, dissolve piperazine in the aqueous base solution.
- Cool the stirred solution to 0 °C using an ice bath.
- Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in DCM.
- Add the tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench by adding deionized water.
- If a biphasic system was used, separate the layers using a separatory funnel. If a single solvent was used, add water and transfer to a separatory funnel.
- Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product, which appears as a viscous liquid.<sup>[1]</sup>
- Purify the crude product by vacuum distillation or column chromatography if necessary.



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Caption: Experimental workflow for the synthesis via the acyl chloride route.

## Protocol 2: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Direct Amide Coupling

This protocol uses hexamethyldisilazane (HMDS) as a coupling agent for the direct reaction between tetrahydro-2-furoic acid and piperazine.<sup>[4]</sup>

Materials:

- Piperazine
- Tetrahydro-2-furoic acid
- Hexamethyldisilazane (HMDS)
- Heating mantle or oil bath
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar

Procedure:

- Combine piperazine (1.0 eq) and tetrahydro-2-furoic acid (1.0 eq) in a round-bottom flask.

- Add HMDS as the reagent and solvent.[4]
- Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere.[4]
- Maintain the temperature and stir for 8 hours.[4]
- After 8 hours, cool the reaction mixture to room temperature.
- Work-up the reaction mixture to remove byproducts and isolate the desired product. The specific work-up procedure may involve aqueous extraction and solvent removal.
- The resulting product is 1-(2-Tetrahydrofuroyl)piperazine, with a reported yield of 93%. [4]

## Protocol 3: Conversion to 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

This protocol outlines the formation of the hydrobromide salt from the synthesized free base.[5]

### Materials:

- 1-(2-Tetrahydrofuroyl)piperazine (free base)
- Hydrogen bromide (HBr, e.g., 48% aqueous solution)
- Butan-1-ol
- Water
- Stirring and cooling apparatus
- Buchner funnel and filter paper

### Procedure:

- Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in a mixture of butan-1-ol and water.[5]
- Cool the solution to 5 °C.[5]

- Slowly add hydrogen bromide (1.0-1.1 eq) to the stirred solution.
- Allow the temperature to rise to 40 °C and stir the mixture for 1.5 hours.[\[5\]](#)
- Cool the mixture, allowing the hydrobromide salt to crystallize.
- Collect the solid product by vacuum filtration.
- Wash the crystals with a cold solvent (e.g., cold butan-1-ol or diethyl ether) to remove any residual impurities.
- Dry the product under vacuum to yield **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** as a crystalline solid.[\[3\]](#)

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